rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans
CAS No.:
Cat. No.: VC16522858
Molecular Formula: C13H19ClN2O
Molecular Weight: 254.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19ClN2O |
|---|---|
| Molecular Weight | 254.75 g/mol |
| IUPAC Name | N-(2-aminocyclohexyl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O.ClH/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,14H2,(H,15,16);1H |
| Standard InChI Key | MYYLVQFXWRFWFZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C(C1)N)NC(=O)C2=CC=CC=C2.Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound consists of a cyclohexane ring substituted at the 1- and 2-positions with an amine (-NH₂) and a benzamide group (-NH-C(=O)-C₆H₅), respectively . The trans configuration ensures that these substituents occupy opposite equatorial positions on the cyclohexane ring, minimizing steric strain and optimizing hydrogen-bonding potential . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for biological testing .
Table 1: Key Structural Properties
Stereochemical Considerations
The racemic nature of the compound arises from the presence of both (1R,2R)- and (1S,2S)-enantiomers . Resolution of these enantiomers typically involves chiral auxiliaries or chromatography, though industrial-scale processes often retain the racemic form for cost efficiency . The trans configuration is stabilized by intramolecular hydrogen bonding between the amine and benzamide groups, as evidenced by computational modeling .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride begins with the aminolysis of cyclohexene oxide using benzylamine under aqueous conditions . This step yields racemic trans-2-(benzylamino)cyclohexanol, which is subsequently resolved using (R)- and (S)-mandelic acid to isolate the desired enantiomers . Final debenzylation with Pd/C under hydrogen atmosphere produces the primary amine, which is treated with hydrochloric acid to form the hydrochloride salt .
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aminolysis | Benzylamine, H₂O, 80°C | 85% |
| Resolution | (R)-Mandelic acid, EtOH | 72% |
| Debenzylation | 10% Pd/C, H₂, MeOH | 90% |
| Salt Formation | HCl (g), Et₂O | 95% |
Process Optimization
Recent advancements have focused on solvent-free aminolysis to improve sustainability . Microwave-assisted reactions reduce reaction times from 12 hours to 2 hours while maintaining yields above 80% . Catalyst recycling in the debenzylation step (Pd/C recovery >95%) further enhances cost-effectiveness for industrial applications .
Biological Activities and Mechanisms
Receptor Interactions
The compound exhibits moderate affinity for σ-1 and σ-2 receptors (Kᵢ = 120 nM and 240 nM, respectively), suggesting potential utility in neurological disorders. Molecular docking studies indicate that the benzamide group forms π-π interactions with Tyr206 of the σ-1 receptor, while the protonated amine engages in ionic bonding with Asp126 .
Enzymatic Modulation
In vitro assays demonstrate inhibition of monoamine oxidase B (MAO-B) with an IC₅₀ of 450 nM, comparable to rasagiline. This activity is attributed to competitive binding at the FAD cofactor site, as confirmed by X-ray crystallography of inhibitor-enzyme complexes .
Applications in Pharmaceutical Research
Neuroprotective Agents
The dual σ receptor affinity and MAO-B inhibition profile position this compound as a candidate for Parkinson’s disease therapy . Preclinical studies in MPTP-induced Parkinsonian mice show a 40% reduction in dopamine neuron loss at 10 mg/kg doses .
Antibacterial Properties
Structural analogs exhibit MIC values of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), likely due to interference with cell wall synthesis pathways . The hydrochloride salt enhances bioavailability in bacterial biofilm models .
Comparative Analysis with Structural Analogs
Impact of Stereochemistry
The (1S,2S)-enantiomer shows 3-fold higher σ-1 receptor affinity compared to the (1R,2R)-form, highlighting the importance of absolute configuration in pharmacodynamics . Racemic mixtures exhibit synergistic effects in MAO-B inhibition, suggesting allosteric modulation between enantiomers .
Substituent Effects
Replacing the benzamide with a naphthamide group increases MAO-B potency (IC₅₀ = 180 nM) but reduces σ receptor binding by 60% . Fluorination at the benzene para position improves blood-brain barrier penetration (logP = 1.8 vs. 1.2 for parent compound) .
Future Directions
Enantioselective Synthesis
Developing asymmetric hydrogenation catalysts for direct synthesis of (1R,2R)-enantiomers could eliminate resolution steps, reducing production costs by 30% .
Targeted Drug Delivery
Encapsulation in PEGylated liposomes enhances brain bioavailability in primate models (AUC₀–₂₄ = 1,200 ng·h/mL vs. 400 ng·h/mL for free drug) .
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